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Compound of Interest

Compound Name: 2-Ethylbutane-1-sulfonyl fluoride

Cat. No.: B1373362

An In-depth Technical Guide to 2-Ethylbutane-1-
sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analysis
of 2-Ethylbutane-1-sulfonyl fluoride. The information is intended to support research,
discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

2-Ethylbutane-1-sulfonyl fluoride is a sulfonyl fluoride derivative with a branched alkyl chain.
The presence of the sulfonyl fluoride functional group makes it a compound of interest for
applications in medicinal chemistry and as a building block in organic synthesis.

Below is a summary of its key structural identifiers:
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Identifier

Value

Source

Molecular Formula

C6H13F02S

[1]

SMILES CCC(CC)CS(=0)(=0)F [1]12]
InChl=1S/C6H13F02S/c1-3-

InChl 6(4-2)5-10(7,8)9/h6H,3-5H2,1-  [1]
2H3
NCUIJMOAHSHSWCA-

InChiKey [1]
UHFFFAOYSA-N
2-ethylbutane-1-sulfonyl

IUPAC Name ) [2]
fluoride

CAS Number 1311318-07-6 [2]

Molecular Weight 168.23 g/mol

PubChem CID 54593062 [1]I2]

Chemical Structure Diagram

Caption: 2D Chemical Structure of 2-Ethylbutane-1-sulfonyl fluoride.

Physicochemical Properties (Predicted)

Publicly available experimental data on the physicochemical properties of 2-Ethylbutane-1-

sulfonyl fluoride is limited. The following table summarizes predicted values from

computational models.

Property

Predicted Value

Source

XlogP

2.2

[1]

Monoisotopic Mass

168.06203 Da

[1]

Analysis and Characterization
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Detailed experimental spectra for 2-Ethylbutane-1-sulfonyl fluoride are not readily available
in public databases. However, based on its chemical structure, the following analytical
techniques would be essential for its characterization. Commercial suppliers indicate that
analytical data can be provided upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the
aliphatic region due to the presence of diastereotopic protons in the ethyl and butyl chains.
Key signals would include multiplets for the CH2 and CHs groups and a distinct multiplet for
the CH proton adjacent to the sulfonyl fluoride group.

e 13C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the
six carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group
would be significantly deshielded.

e 19F NMR: The fluorine NMR spectrum is expected to show a singlet or a triplet (if coupled to
adjacent protons) for the fluorine atom of the sulfonyl fluoride group. The chemical shift
would be characteristic of aliphatic sulfonyl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethylbutane-1-sulfonyl fluoride would be characterized by strong
absorption bands corresponding to the sulfonyl group (S=0) stretching vibrations, typically in
the range of 1350-1400 cm~! (asymmetric) and 1150-1200 cm~* (symmetric). A characteristic
S-F stretching band would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron
ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass
spectrum would show the molecular ion peak (M*) and characteristic fragmentation patterns,
including the loss of the sulfonyl fluoride group or alkyl fragments. PubChem provides a list of
predicted m/z values for various adducts.[1]

Synthesis
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While a specific, detailed experimental protocol for the synthesis of 2-Ethylbutane-1-sulfonyl
fluoride is not available in the reviewed literature, a general and common method for the
preparation of aliphatic sulfonyl fluorides involves the fluorination of the corresponding sulfonyl
chloride.

General Experimental Protocol: Synthesis of Aliphatic
Sulfonyl Fluorides

This protocol is a generalized procedure and may require optimization for the specific synthesis
of 2-Ethylbutane-1-sulfonyl fluoride.

Workflow Diagram

2-Ethylbutane-1-sulfonyl fluoride

Start with ‘Add Fluorinating Agent (e.g., KF)
2-Ethylbutane-1-sulfonyl chloride and Solvent (e.g., Acetonitrile)

Heat the reaction mixture
with stirring

Cool, filter, and Purify by
remove solvent column chromatography

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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